2,3-Dihydro-5-methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
5-methoxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolo[2,3-c]pyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrrole ring, and a methoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the introduction of a methoxy group can be achieved through methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate. The cyclization step often involves the use of a strong acid or base to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the methoxy group or to alter the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-formyl-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine, while reduction can lead to the formation of 3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine.
Scientific Research Applications
5-methoxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 5-methoxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The methoxy group and the fused ring system allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-2,3,3-trimethyl-2,3-dihydro-1H-indole: Similar structure but with an indole ring instead of a pyridine ring.
3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine: Lacks the methoxy group, resulting in different chemical properties.
5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one: Contains an indene ring system instead of a pyrrolo[2,3-c]pyridine structure.
Uniqueness
The uniqueness of 5-methoxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine lies in its specific substitution pattern and fused ring system, which confer distinct chemical reactivity and potential biological activities. The presence of the methoxy group enhances its solubility and ability to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-methoxy-3,3-dimethyl-1,2-dihydropyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C10H14N2O/c1-10(2)6-12-8-5-11-9(13-3)4-7(8)10/h4-5,12H,6H2,1-3H3 |
InChI Key |
WMAJBNQLRLAJSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=CN=C(C=C21)OC)C |
Origin of Product |
United States |
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